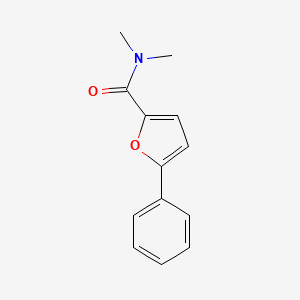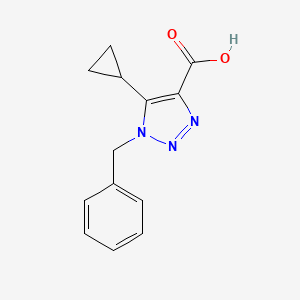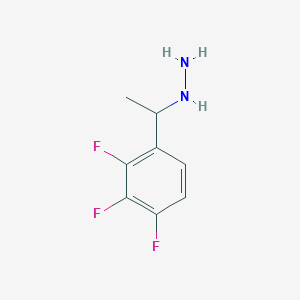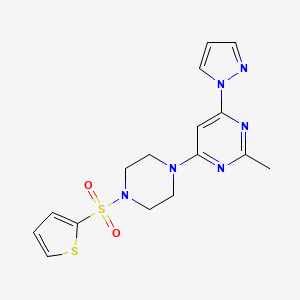
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Properties
Compounds containing a sulfonamido moiety, such as 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, have been explored for their potential as antibacterial agents. Studies have found that various derivatives of these compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds with sulfonamido groups that exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed effective antimicrobial activity (Bhatt, Kant, & Singh, 2016).
Anti-Inflammatory and Analgesic Agents
Research has also been conducted on the potential use of these compounds as anti-inflammatory and analgesic agents. Abbas et al. (2016) conducted a study where aromatic sulfonamide derivatives were evaluated for their anti-inflammatory and analgesic properties. The study concluded that some synthesized compounds exhibited activity comparable to reference drugs, with a safe profile for the gastrointestinal system (Abbas et al., 2016).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of these compounds is another area of interest. For example, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which demonstrated antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Also, Kandile and Zaky (2015) developed pyrano[2,3-c]pyridazine derivatives using piperidine as the organocatalyst, which showed strong significant activity against bacterial and fungal strains (Kandile & Zaky, 2015).
Crystal Engineering
In the field of crystal engineering, compounds with pyridine and pyridazine structures have been studied. Elacqua et al. (2013) investigated the preparation of organic co-crystals and salts of sulfadiazine and pyridines, revealing interesting hydrogen-bond motifs and interactions (Elacqua et al., 2013).
Anticancer Potential
The anticancer potential of these compounds is also being explored. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, which showed promising antioxidant activity and were evaluated for their anticancer properties through molecular docking studies (Mehvish & Kumar, 2022).
Other Applications
Additional research includes the synthesis of compounds for various biological activities, including antimicrobial and antifungal properties. For example, Sayed et al. (2003) explored the reaction of certain compounds to create new heterocyclic compounds with expected biological activity (Sayed et al., 2003).
Propiedades
IUPAC Name |
3-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-3-1-4-14(11-12)23(20,21)19-9-6-13(7-10-19)22-15-5-2-8-17-18-15/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKLMOEURVEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)




![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)